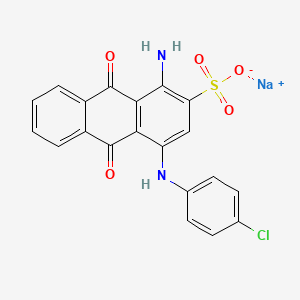

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Übersicht

Beschreibung

PSB 069 ist eine chemische Verbindung, die für ihre Rolle als nicht-selektiver Inhibitor von Nukleosidtriphosphat-Diphosphohydrolasen (NTPDasen) bekannt ist. Diese Enzyme sind an der Hydrolyse von Nukleosidtriphosphaten und -diphosphaten beteiligt, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen. PSB 069 ist insbesondere für seine Fähigkeit bekannt, NTPDasen 1, 2 und 3 mit ähnlichen Potenzen zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PSB 069, chemisch bekannt als 1-Amino-4-(4-Chlorphenyl)aminoanthrachinon-2-sulfonsäure-Natriumsalz, kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und können Ultraschall- und Erwärmungstechniken erfordern, um die Löslichkeit zu verbessern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für PSB 069 nicht umfassend dokumentiert sind, bietet die Synthese der Verbindung im Labor eine Grundlage für die Skalierung. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise bei Raumtemperatur in einem verschlossenen Behälter gelagert, um eine Feuchtigkeitsaufnahme zu verhindern .

Chemische Reaktionsanalyse

Arten von Reaktionen

PSB 069 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in PSB 069 vorhandenen funktionellen Gruppen verändern und so ihre chemischen Eigenschaften verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Chinonderivaten führen, während Reduktion zu Aminderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

PSB 069 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von NTPDasen und ihre Rolle im Nukleotidstoffwechsel zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Funktionen von NTPDasen in zellulären Prozessen.

Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen NTPDasen eine entscheidende Rolle spielen, wie z. B. Krebs und Entzündungsreaktionen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf NTPDasen abzielen

Wirkmechanismus

PSB 069 übt seine Wirkung aus, indem es die Aktivität von NTPDasen hemmt. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert die Hydrolyse von Nukleosidtriphosphaten und -diphosphaten. Diese Hemmung stört die normale Funktion von NTPDasen, was zu veränderten Nukleotidspiegeln und nachfolgenden biologischen Wirkungen führt. Die molekularen Zielstrukturen sind NTPDasen 1, 2 und 3, und die beteiligten Signalwege stehen im Zusammenhang mit dem Nukleotidstoffwechsel und der Signalübertragung .

Analyse Chemischer Reaktionen

Types of Reactions

PSB 069 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in PSB 069, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research has indicated that sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in cancer cells .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for development into new antimicrobial agents .

Industrial Applications

1. Dye and Pigment Production

Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and solubility in water make it suitable for various applications in textiles and coatings .

2. Photodynamic Therapy (PDT)

The compound's ability to generate singlet oxygen upon light activation positions it as a promising agent in photodynamic therapy for treating tumors. PDT utilizes light-sensitive compounds to produce cytotoxic species that selectively target cancer cells while sparing normal tissues .

Case Studies

Wirkmechanismus

PSB 069 exerts its effects by inhibiting the activity of NTPDases. The compound binds to the active site of the enzyme, preventing the hydrolysis of nucleoside triphosphates and diphosphates. This inhibition disrupts the normal function of NTPDases, leading to altered nucleotide levels and subsequent biological effects. The molecular targets include NTPDases 1, 2, and 3, and the pathways involved are related to nucleotide metabolism and signaling .

Vergleich Mit ähnlichen Verbindungen

PSB 069 wird mit anderen NTPDase-Inhibitoren verglichen, wie z. B.:

ARL 67156: Ein selektiver Inhibitor von NTPDase 1.

POM 1: Ein weiterer nicht-selektiver Inhibitor von NTPDasen.

Suramin: Ein Breitbandinhibitor mit Aktivität gegen mehrere NTPDasen.

Einzigartigkeit

PSB 069 ist einzigartig aufgrund seiner gut verträglichen Natur und seiner starken Hemmung von NTPDasen 1, 2 und 3 mit ähnlichen Potenzen. Diese Breitbandhemmung macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, commonly referred to as PSB 069, is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its biological activity, particularly as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze nucleoside tri- and diphosphates.

- IUPAC Name : Sodium 1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate

- Molecular Formula : C27H18ClN3NaO6S

- Molar Mass : 535.50 g/mol

- CAS Number : 70571-79-8

- EINECS Number : 274-674-1

PSB 069 acts primarily on NTPDases 1, 2, and 3. These enzymes play crucial roles in purinergic signaling by regulating the levels of extracellular nucleotides. The inhibition of these enzymes by PSB 069 alters nucleotide hydrolysis processes, impacting various physiological and pathological conditions.

Key Findings on NTPDase Inhibition

- Inhibition Potency : PSB 069 has been shown to inhibit NTPDases with similar potencies across different isoforms. For instance:

- Biochemical Pathways Affected : The inhibition of NTPDases leads to alterations in purinergic signaling pathways, which can have implications in inflammation, neurodegenerative diseases, and cancer treatments .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the sulfonate group is essential for the inhibitory activity of anthraquinone derivatives. Variations in substituents on the aromatic rings significantly influence their potency against NTPDases:

| Compound | Substituent | Ki (μM) | Selectivity |

|---|---|---|---|

| PSB 069 | 4-Chlorophenylamino | 16–18 | Non-selective |

| Compound A | 9-Phenanthrylamino | IC50 = 390 nM | Selective for NTPDase2 |

| Compound B | Carboxy-4-hydroxyphenylamino | IC50 = 723 nM | Selective for NTPDase3 |

Case Studies

- Ectonucleoside Triphosphate Diphosphohydrolases Inhibition : A study evaluated various anthraquinone derivatives, including PSB 069, revealing its effectiveness as a non-selective inhibitor across multiple NTPDase isoforms. This work highlighted the potential therapeutic applications of such inhibitors in managing conditions characterized by dysregulated purinergic signaling .

- Therapeutic Implications : The inhibition of NTPDases by PSB 069 and its derivatives has been proposed as a strategy for developing novel treatments for inflammatory diseases and cancer due to their role in modulating ATP levels and purinergic signaling pathways .

Eigenschaften

IUPAC Name |

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.